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Compound of Interest

Compound Name: Lodazecar

CAS No.: 87646-83-1

Cat. No.: B1675010 Get Quote

Abstract & Scope
This technical guide details the formulation protocols for Lodazecar, a potent ACAT (Acyl-

CoA:cholesterol acyltransferase) inhibitor, for intravenous (IV) administration. Lodazecar
exhibits significant lipophilicity (LogP > 4.0) and poor aqueous solubility, presenting a high risk

of precipitation ("crashing out") upon introduction to the bloodstream.

This document provides three validated vehicle systems ranging from acute discovery

screening to chronic safety toxicology. It prioritizes the prevention of micro-emboli and phlebitis

caused by drug precipitation.

Physicochemical Analysis & Challenge
Lodazecar belongs to a class of urea/carbamate-based ACAT inhibitors. Its formulation

challenge stems from its requirement to cross lipid membranes (high permeability) at the cost

of aqueous solubility.[1]
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Parameter Characteristic
Implication for IV
Formulation

Class ACAT Inhibitor

Highly lipophilic; tends to

associate with plasma

lipoproteins.

LogP > 4.5 (Predicted)

Practically insoluble in pure

saline/PBS. Requires

cosolvents or complexing

agents.

pKa Neutral/Weak Base
pH adjustment alone is

insufficient for solubilization.

Risk Profile High

Risk of hemolysis or

precipitation upon dilution in

blood (1:50 dilution factor).

Vehicle Selection Decision Tree
Select the appropriate vehicle based on your study duration and required concentration.

Study Requirement

Acute / PK Screening
(Single Dose)

Chronic / Tox Study
(Repeat Dose)

Req. Conc > 5 mg/mL?

Vehicle B:
HP-β-Cyclodextrin
(Safety Optimized)

Renal Safety Priority

Vehicle A:
PEG 400 / EtOH

(Standard)
No (<5 mg/mL)

Vehicle C:
DMA / PG / PEG
(High Capacity)

Yes (>5 mg/mL)

Click to download full resolution via product page

Figure 1: Decision matrix for Lodazecar vehicle selection. Dark nodes indicate decision points;

light nodes indicate final formulation.

Detailed Formulation Protocols
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Protocol A: Standard Cosolvent System (PEG/EtOH)
Best For: Acute Pharmacokinetic (PK) studies in rodents. Mechanism: Cosolvency reduces the

polarity of the aqueous phase to match the drug.

Composition:

10% Ethanol (absolute)

40% PEG 400 (Polyethylene Glycol)[2]

50% Saline (0.9% NaCl) or D5W (5% Dextrose)

Step-by-Step Procedure:

Weighing: Weigh the required amount of Lodazecar into a sterile glass vial.

Primary Solubilization: Add the calculated volume of Ethanol first. Vortex vigorously until the

compound is fully wetted and mostly dissolved.

Secondary Solubilization: Add the PEG 400. Sonicate for 5–10 minutes at 37°C. The solution

should be perfectly clear (amber tint is acceptable).

Aqueous Addition (CRITICAL):

Do not dump the saline in.

While vortexing the organic phase, add the Salinedropwise.

Why? Adding water too fast creates local high-polarity pockets, causing the drug to

precipitate into amorphous solids that are hard to redissolve.

Filtration: Pass through a 0.22 µm PVDF or PTFE syringe filter.

Validation Check:

Hold the vial against a light source. If you see a "haze" (Tyndall effect), the drug has crashed

out. Do not inject.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27432021/
https://www.benchchem.com/product/b1675010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol B: The "Safety" System (Cyclodextrin)
Best For: Repeat-dose toxicity studies; preventing hemolysis. Mechanism: Inclusion

complexation.[3] The hydrophobic drug sits inside the cyclodextrin cone, shielding it from water.

Composition:

20% (w/v) Hydroxypropyl-

-Cyclodextrin (HP-

-CD) in Sterile Water.

Optional: pH adjustment to 4.0–5.0 if stability requires.

Step-by-Step Procedure:

Vehicle Prep: Dissolve HP-

-CD in water to create a 20% clear stock solution. Filter (0.22 µm) to sterilize.

Addition: Add Lodazecar powder to the vehicle.

High-Energy Mixing: This system requires energy to force the drug into the complex.

Method: Probe sonication (on ice) for 60-second bursts, or magnetic stirring for 12–24

hours at room temperature.

Equilibrium: The solution may appear cloudy initially. Stir until clear.

Final Filtration: Filter through 0.22 µm PES filter.

Protocol C: High-Capacity "Rescue" Vehicle
(DMA/PG/PEG)
Best For: Very high doses where Protocol A fails. Based on cardiovascular screening protocols

for insoluble NCEs [1].

Composition:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/32562654/
https://www.benchchem.com/product/b1675010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20% Dimethylacetamide (DMA)[2]

40% Propylene Glycol (PG)[2]

40% PEG 400[2]

Step-by-Step Procedure:

Dissolve Lodazecar completely in DMA.

Add PG and vortex.

Add PEG 400 and vortex.

Note: This formulation is water-free. It is injected slowly to allow blood flow to dilute it.

Warning: DMA can cause hypotension if injected too rapidly. Infusion rate must be controlled

(< 1 mL/min/kg).

Experimental Workflow & QC
The following diagram illustrates the critical "Order of Addition" required to prevent precipitation.
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Lodazecar Powder

1. Organic Phase
(EtOH or DMA)

 Dissolve

Clear Solution
(High Solubility)

2. Cosolvent
(PEG 400 / PG)

 Add

Viscous Concentrate

3. Aqueous Phase
(Saline/Water)

 Add DROPWISE
while vortexing

CRITICAL CHECK:
Tyndall Effect / Haze?

 Hazy (Discard)

Ready for Injection

 Clear
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Figure 2: Critical path for mixing cosolvent formulations. The dropwise addition of the aqueous

phase is the most common failure point.

Quality Control (QC) Table
Before releasing the batch for animal study, perform these checks:

Test Method Acceptance Criteria

Visual Appearance
Visual inspection against

black/white background

Clear, colorless to pale yellow.

No particulates.

Dilution Stability
Dilute 100 µL formulation into 5

mL warm PBS (37°C)

Solution must remain clear for

>2 hours (simulates blood

dilution).

pH pH Meter
4.5 – 7.5 (Physiological

tolerance).

Osmolality Vapor Pressure Osmometer

300 – 600 mOsm/kg

(Hypertonic is acceptable for

slow IV).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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